molecular formula C7H9NO3 B1422469 methyl N-(3-methylfuran-2-yl)carbamate CAS No. 1258649-66-9

methyl N-(3-methylfuran-2-yl)carbamate

Cat. No.: B1422469
CAS No.: 1258649-66-9
M. Wt: 155.15 g/mol
InChI Key: LMVFVZLQDVQGJU-UHFFFAOYSA-N
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Description

Methyl N-(3-methylfuran-2-yl)carbamate is a carbamate derivative featuring a furan ring substituted with a methyl group at the 3-position. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their stability and bioactivity. This compound’s structure combines a carbamate functional group (–NH–CO–O–) with a heteroaromatic furan ring, which may enhance its reactivity and solubility compared to purely aliphatic or aromatic carbamates.

Properties

IUPAC Name

methyl N-(3-methylfuran-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-3-4-11-6(5)8-7(9)10-2/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVFVZLQDVQGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(3-methylfuran-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis of this compound

The compound can be synthesized through various methods that involve the coupling of 3-methylfuran-2-carboxylic acid with suitable amines or carbamates. The synthesis typically follows a multi-step process, which may include the formation of intermediates that are subsequently transformed into the desired product.

Antitumor Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, it demonstrated significant inhibitory activity, particularly in lung cancer (A549) and breast cancer (MCF-7) cell lines. The IC50 values obtained from these studies are indicative of its potential as an antitumor agent.

Table 1: Cytotoxicity Profile of this compound

Cell LineIC50 (µM)
A5494.65 ± 0.37
MCF-72.29 ± 0.38
PC-32.12 ± 0.57
WiDr2.03 ± 0.20

These values suggest that this compound exhibits promising cytotoxicity, warranting further investigation into its mechanisms of action and therapeutic applications.

The biological activity of this compound appears to be linked to its ability to interfere with cellular processes critical for tumor growth and survival. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies and Research Findings

  • Study on Antiviral Properties : Research has indicated that compounds similar to this compound exhibit antiviral activity against respiratory syncytial virus (RSV). Modifications at the furan ring significantly affect bioactivity, emphasizing the importance of the 3-position substitution for maintaining efficacy .
  • In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of carbamate derivatives, including those related to this compound. These studies suggest potential applications in treating inflammatory conditions, with observed reductions in pro-inflammatory cytokines like TNF-alpha and IL-6 in treated subjects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl N-(3-methylfuran-2-yl)carbamate with analogous carbamates, focusing on structural features, physicochemical properties, applications, and safety profiles.

Structural and Functional Group Analysis
Compound Name Core Structure Substituents Key Functional Groups CAS Number
This compound Furan ring 3-methyl, carbamate at C2 Carbamate, heteroaromatic Not provided
Methyl (3-hydroxyphenyl)-carbamate Phenyl ring 3-hydroxyl, carbamate at C1 Carbamate, phenolic hydroxyl 13683-89-1
3-Tolyl-N-methylcarbamate Phenyl ring 3-methyl, carbamate at C1 Carbamate, alkyl-substituted 1129-41-5
tert-Butyl N-hydroxycyclopentylcarbamate Cyclopentane ring Hydroxyl, tert-butyl carbamate Carbamate, alicyclic 154737-89-0

Key Observations :

  • Heteroaromatic vs.
  • Substituent Effects : The 3-methyl group on the furan may sterically hinder interactions compared to the hydroxyl group in methyl (3-hydroxyphenyl)-carbamate, altering solubility and hydrogen-bonding capacity .
Physicochemical and Toxicological Properties
Property This compound (Inferred) Methyl (3-hydroxyphenyl)-carbamate 3-Tolyl-N-methylcarbamate
Molecular Weight ~167.15 g/mol 167.16 g/mol 165.19 g/mol
Water Solubility Moderate (due to polar carbamate) Low (hydroxyl may enhance solubility) Very low (hydrophobic tolyl)
Toxicity Likely moderate (carbamate class) Irritant (skin/eyes), acute toxicity Highly toxic (pesticide class)
Stability Stable under dry conditions Sensitive to hydrolysis (phenolic OH) Stable, resistant to degradation

Notes:

  • The hydroxyl group in methyl (3-hydroxyphenyl)-carbamate increases its polarity but may also render it prone to oxidation or hydrolysis .
  • 3-Tolyl-N-methylcarbamate’s high toxicity aligns with its use as a pesticide, suggesting that methyl furan carbamates with similar structures might share bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-(3-methylfuran-2-yl)carbamate
Reactant of Route 2
methyl N-(3-methylfuran-2-yl)carbamate

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